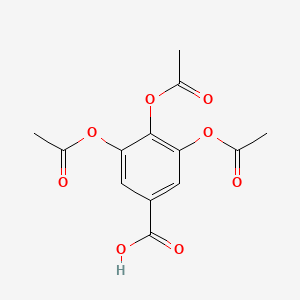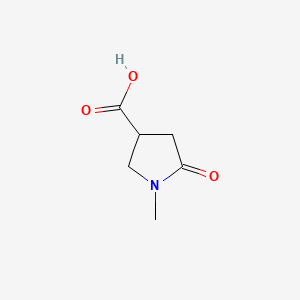
3,4,5-Triacetoxybenzoic acid
Overview
Description
3,4,5-Triacetoxybenzoic acid is a natural product found in Alchornea glandulosa with data available.
Mechanism of Action
Target of Action
The supramolecular chemistry of new solid forms of a molecule, like taba, have been proving significant contributions to obtaining more effective and active compounds . This opens the door to design functional materials and also to understanding the recognition process of molecules for biological targets .
Mode of Action
The reactivity of taba was investigated using the molecular orbital theory and molecular electrostatic potential . This suggests that TABA interacts with its targets through these molecular properties.
Pharmacokinetics
It’s known that taba is insoluble in water at room temperature, but soluble in organic solvents such as ether and alcohol . This could impact its bioavailability and distribution in the body.
Result of Action
The structural and theoretical investigation of anhydrous form of taba has been reported . This could provide insights into the potential effects of TABA’s action at the molecular and cellular level.
Action Environment
It’s known that taba’s anhydrous phase crystallizes in the triclinic space group and its packing shows a supramolecular motif in a classical ring formed by acid-acid groups association . The phase stability is accounted in terms of supramolecular architecture and its thermal behavior . This suggests that environmental factors such as temperature and humidity could potentially influence TABA’s action and stability.
Biochemical Analysis
Biochemical Properties
3,4,5-Triacetoxybenzoic acid plays a crucial role in biochemical reactions, particularly in the preparation of gallic acid. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the inhibition of calf pulmonary arterial endothelial cell growth, indicating its potential role in regulating cellular processes . The compound’s interactions with enzymes such as acetyltransferases and deacetylases are essential for its biochemical activity, as these enzymes facilitate the addition and removal of acetyl groups, respectively.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the growth and proliferation of endothelial cells, which are critical for maintaining vascular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain deacetylases, resulting in changes in gene expression and cellular function . These interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell growth. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through pathways involving acetylation and deacetylation, which are critical for its biochemical activity . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of this compound within cells, influencing its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
3,4,5-triacetyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCGLAAQSUGMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216562 | |
| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-24-1 | |
| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6635-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6635-24-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-tris(acetyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Triacetoxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPZ8W7SN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4,5-Triacetoxybenzoic acid?
A1: this compound, also known as triacetylgallic acid, is a derivative of gallic acid where the three hydroxyl groups are replaced with acetoxy groups.
Q2: How stable is this compound and what are its material properties?
A2: this compound exists in both anhydrous and hemihydrate forms. [1,3] The anhydrous form crystallizes in the triclinic P1¯ space group and exhibits a supramolecular motif characterized by a classical R22(4) ring formed through acid-acid group association. [1] This supramolecular architecture contributes to the phase stability of the molecule. Thermal analysis techniques can further elucidate the thermal behavior and stability of the compound.
Q3: What are the typical synthetic routes for this compound?
A3: A common method for synthesizing this compound involves the acetylation of gallic acid. [2] This reaction typically involves reacting gallic acid with acetic anhydride in the presence of a catalyst. The resulting this compound can then be further derivatized to produce a range of compounds, such as terpenyl gallates, which are synthesized by esterifying this compound with various terpenyl alcohols. [2]
Q4: Are there computational chemistry studies on this compound?
A4: Yes, computational studies using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,p) level of theory have been performed on this compound. [1] These calculations identified three stable conformers and revealed that the most stable conformer was also the one observed experimentally. Additionally, molecular orbital theory and molecular electrostatic potential calculations provided insights into the reactivity of this compound. [1]
Q5: What is the significance of this compound in the context of gallic acid and its derivatives?
A5: this compound serves as a crucial intermediate in the synthesis of various gallic acid derivatives, including terpenyl gallates and other substituted gallic acid compounds. [2, 4] These derivatives often exhibit diverse biological activities, making them valuable targets for pharmaceutical and agricultural applications. For example, some gallic acid peptide derivatives have shown promising antimicrobial and plant growth-promoting properties. [5]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)









